(S)-3-((((9H-芴-9-基)甲氧羰基)氨基)-4-甲基戊酸

描述

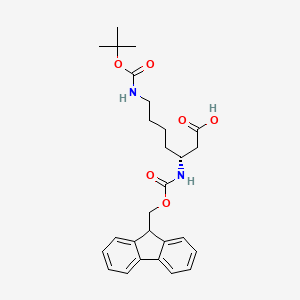

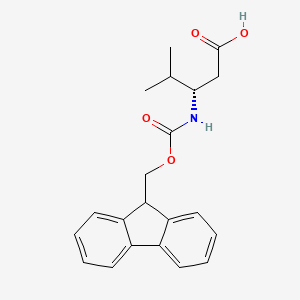

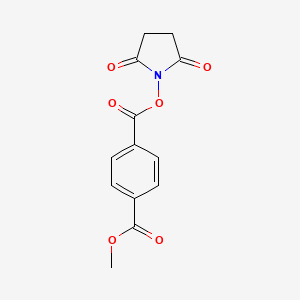

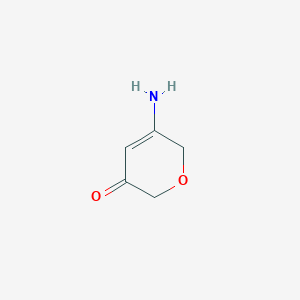

((S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid), also known as Flumic Acid, is an organic compound that is used in scientific research and laboratory experiments. It is a derivative of the amino acid L-valine, and is an important component of various research studies, such as those involving the synthesis and biological activity of peptides and proteins. Flumic Acid is a versatile compound that can be used in a wide range of applications, including the production of peptides and proteins, the development of new drugs, and the study of enzyme-catalyzed reactions.

科学研究应用

固相合成应用

固相合成接头:Fmoc 衍生物已被用作固相合成中的接头,与标准三苯甲脂树脂相比,它具有更高的酸稳定性。它们能够固定和随后修饰羧酸和胺,在三氟乙酸 (TFA) 处理后以高收率和纯度释放产物 (Bleicher, Lutz, & Wuethrich, 2000)。

β-氨基酸的合成:Arndt-Eistert 协议已应用于市售的 N-Fmoc α-氨基酸,生成对映体纯的 N-Fmoc 保护的 β-氨基酸。该过程高效且产率高 (Ellmerer-Müller 等人,1998)。

β2-和 β3-肽的制备:已经制备了具有蛋白源性侧链的新型 N-Fmoc 保护的 β2-同肽氨基酸,适用于大规模制备 Fmoc-β2hXaa-OH 用于 β-肽的固相合成 (Šebesta & Seebach, 2003)。

自组装结构

- 修饰氨基酸的自组装结构:Fmoc 修饰的脂肪族不带电荷的单一氨基酸已显示出在不同条件下形成自组装结构的能力。这些结构在设计具有可控功能的新型结构中具有潜在应用 (Gour 等人,2021)。

其他应用

碳纳米管的表面活性剂:N-芴-9-甲氧羰基保护的氨基酸已被用作碳纳米管的表面活性剂。该应用包括为均相水性纳米管分散液创建酶激活的 CNT 表面活性剂 (Cousins 等人,2009)。

肽合成中的保护基:已经开发出新型的 S-茚三酮保护基用于半胱氨酸,在肽合成中使用 Nα-9-芴甲氧羰基 (Fmoc) 策略。这种方法允许选择性去除保护基,同时保留肽结构 (Han & Bárány, 1997)。

氨基酸的对映体拆分:9-芴酮-4-羰基氯 (FCC),一种荧光亲电试剂,已与 Fmoc 氨基酸一起用于 HPLC 拆分。该方法提供了灵敏且高效的色谱测定和拆分 (Hsien & Chen, 2007)。

作用机制

Target of Action

Fmoc-D-beta-homovaline, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, is a derivative of the amino acid valine . The primary targets of this compound are likely to be proteins or enzymes that interact with valine or its derivatives.

Mode of Action

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . This suggests that Fmoc-D-beta-homovaline may interact with its targets through the Fmoc group, which can be removed under certain conditions to expose the amino group, allowing it to interact with other molecules.

Action Environment

The action, efficacy, and stability of Fmoc-D-beta-homovaline may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the action of Fmoc-D-beta-homovaline may be influenced by the pH of its environment.

属性

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDMTAMWOIQTOB-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B3120494.png)

![6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3120546.png)

![Benzene, bis[(trimethoxysilyl)ethyl]-](/img/structure/B3120557.png)